

Comparative Crystallographic Analysis of Biphenyl Derivatives and a Guide to Their Structural Elucidation

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Compound of Interest

Compound Name: 3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride

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This guide provides a comparative overview of the crystallographic data for compounds structurally related to **3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride**. As of the latest searches, specific experimental X-ray crystallographic data for **3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride** is not publicly available. Therefore, this document presents a comparative analysis of several structurally similar compounds containing trifluoromethylphenyl and biphenyl moieties to offer insights into their solid-state structures. Additionally, a detailed, generalized experimental protocol for single-crystal X-ray diffraction is provided, alongside visualizations of the experimental workflow and data comparison logic.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of compounds that are structurally related to **3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride**. This data allows for a comparative understanding of how different substituents and molecular arrangements influence the crystal packing and unit cell dimensions.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Z	Ref.
N-[4-(trifluoromethyl)phenyl]benzamide	C ₁₄ H ₁₀ F ₃ NO	Triclinic	P-1	-	-	14.415	-	-	-	2	[1]
4-methyl-2-({[4-(trifluoromethyl)phenyl]iminomethyl}methyl)phenol	C ₁₅ H ₁₂ F ₃ NO	-	-	-	-	-	-	-	-	-	[2]
1-[3,5-bis(trifluoromethyl)phenyl]-2-	C ₁₀ H ₅ BrF ₆ O	Monoclinic	P2 ₁ /c	-	-	-	-	-	-	4	[3][4]

brom
oeth
an-1-
one

Biph
enyl-
3,3',
4,4'-
tetra
amin
e

C ₁₂ H 14N ₄	Mon oclini c	P2/c	9.64 6	7.47 6	7.75 1	90	95.7 73	90	2	[5] [6]
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Note: Dashes (-) indicate that the specific parameter was not explicitly found in the provided search results.

Experimental Protocol: Single-Crystal X-ray Diffraction

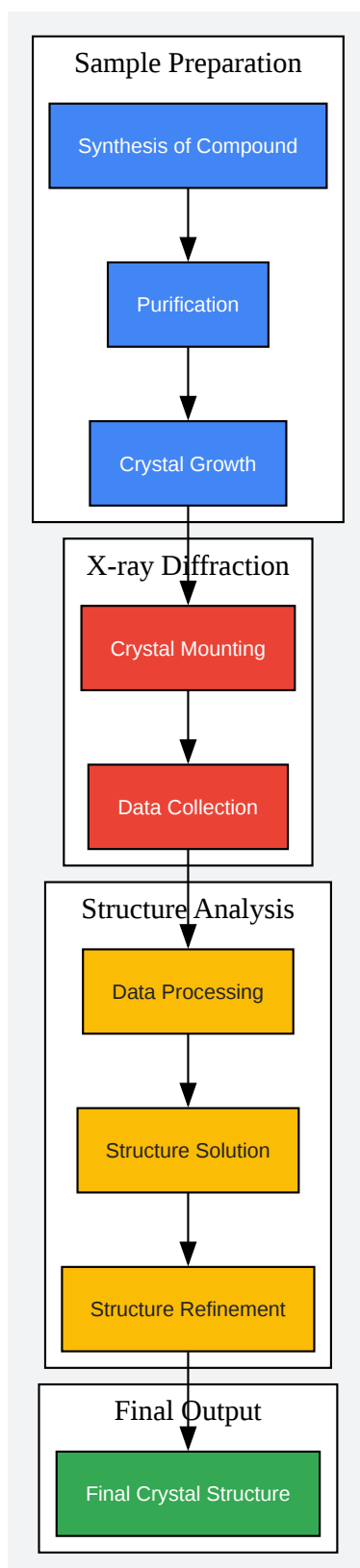
The determination of a crystal structure by X-ray diffraction is a multi-step process. Below is a generalized protocol typical for small organic molecules.

- **Crystal Growth:** High-quality single crystals of the target compound are grown. This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant to prevent ice formation during data collection at low temperatures.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

- **Data Processing:** The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections. This step involves indexing the diffraction spots and integrating their intensities.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.

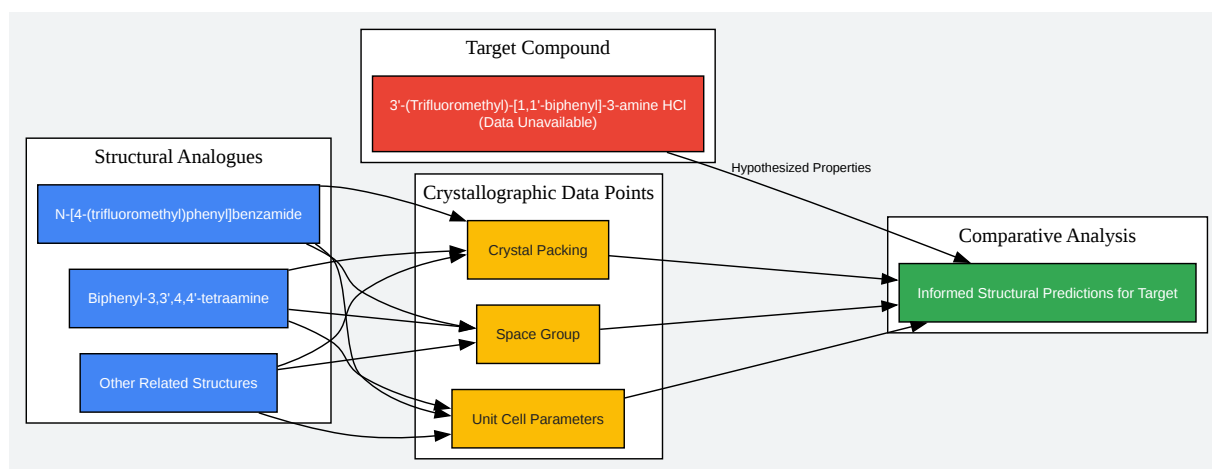
Visualizations

To further clarify the processes and logical connections in crystallographic studies, the following diagrams are provided.



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Caption: Experimental workflow for X-ray crystallography.



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Caption: Logical flow for comparative crystallographic analysis.

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